methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate
Description
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1101120-09-5) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . The structure comprises a pyrazolo[1,5-a]pyridine core substituted with a formyl group (-CHO) at the 3-position and a methyl ester (-COOCH₃) at the 5-position. This dual functionality renders it versatile in organic synthesis, particularly in condensation reactions (via the aldehyde) and as a scaffold for further derivatization .
Key properties include:
Properties
CAS No. |
1101120-09-5 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-12-9(4-7)8(6-13)5-11-12/h2-6H,1H3 |
InChI Key |
SYHVJQWGAHTDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2C=C1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of substituted pyridines with appropriate reagents. One common method includes the reaction of substituted N-aminopyridinium salts with ethyl propionate through a 1,3-dipolar cycloaddition . Another approach involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates using Selectfluor reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 5 undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization:
-
Conditions : Sodium hydroxide (NaOH) in ethanol under reflux for 6 hours, followed by acidification with HCl to pH 1 .
-
Yield : 85% for 3-formylpyrazolo[1,5-a]pyridine-5-carboxylic acid .
-
Mechanism : Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate | NaOH (ethanol), reflux, 6 h → HCl | 3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid | 85% |
Reactivity of the Formyl Group
The aldehyde at position 3 participates in condensation and nucleophilic addition reactions, similar to related pyrazolo derivatives :
-
Condensation with Amines : Forms Schiff bases under mild acidic or basic conditions.
-
Reduction : The formyl group can be reduced to a hydroxymethyl group using NaBH₄ or LiAlH₄.
-
Grignard Addition : Reacts with organomagnesium reagents to yield secondary alcohols.
Example :
In pyrazolo[1,5-a]pyrazine analogs, formyl groups undergo carbene insertion reactions with silylformamidines to form aminals, which hydrolyze to aldehydes . While not directly reported for this compound, analogous reactivity is anticipated.
Cross-Coupling Reactions
While direct evidence is limited, structurally related pyrazolo[1,5-a]pyridines participate in Suzuki-Miyaura couplings. For example:
-
Borylation : Introduction of boronic esters at halogenated positions enables cross-coupling with aryl halides .
-
Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate these reactions .
Structural Modifications via Electrophilic Substitution
Electron-rich positions (e.g., C-7 in pyrazolo[1,5-a]pyridines) are susceptible to electrophilic substitution:
Comparative Reactivity with Analogous Compounds
The compound’s unique ester and formyl substituents differentiate it from similar derivatives:
Scientific Research Applications
Medicinal Chemistry
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate has been investigated for its potential as an inhibitor of various kinases, particularly those involved in cancer pathways such as PI3K and p38 kinase. These kinases play critical roles in cellular signaling related to growth and proliferation, making this compound a candidate for drug development in oncology .
Fluorescent Probes
The compound's unique photophysical properties make it suitable for use as a fluorescent probe in bioimaging applications. Its ability to serve as a biomarker allows researchers to visualize biological processes in live cells, enhancing our understanding of cellular dynamics .
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. Its functional groups facilitate various chemical transformations, including oxidation and reduction reactions .
Anticancer Efficacy
A study demonstrated significant cytotoxic effects of this compound against HeLa cells. The reported IC₅₀ values were in the low micromolar range, indicating potent activity. The mechanism behind this efficacy was linked to the induction of oxidative stress leading to apoptosis .
Fluorescent Probes
Research highlighted the potential of this compound as a fluorescent probe for bioimaging applications. Its photophysical properties enable it to act as a biomarker in live-cell imaging studies, providing insights into cellular processes .
Mechanism of Action
The mechanism of action of methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for certain kinases by binding to their active sites, thereby blocking their activity. This interaction can modulate various signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of pyrazolo[1,5-a]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Observations
Reactivity :
- The 3-formyl group in the target compound distinguishes it from analogs like methyl pyrazolo[1,5-a]pyridine-5-carboxylate, enabling reactions such as Schiff base formation or nucleophilic additions .
- Iodo-substituted derivatives (e.g., methyl 3-iodo-...) are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group offers orthogonal reactivity .
Biological Activity: Compounds with isoxazole (e.g., Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenyl-...) exhibit antitumor properties, attributed to the isoxazole's electron-withdrawing nature and phenyl group enhancing membrane permeability . The formyl group may confer unique interactions in enzyme inhibition (e.g., aldehyde dehydrogenases), though specific studies on the target compound are pending .
Physical Properties :
- Lipophilicity : The phenyl and isoxazole substituents in Ethyl 3-{5-...} increase logP compared to the aldehyde-containing target compound, affecting bioavailability .
- Thermal Stability : Methyl esters (e.g., dimethyl derivatives) generally exhibit higher melting points than aldehydes due to stronger intermolecular forces .
Biological Activity
Methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₈N₂O₃
- Molecular Weight : 204.185 g/mol
- Functional Groups : Contains a formyl group (-CHO) and a carboxylate group (-COOCH₃), which are critical for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves cyclization reactions of substituted pyridines. Common methods include:
- Cyclization of N-aminopyridinium salts with ethyl propionate through 1,3-dipolar cycloaddition.
- Oxidation and reduction reactions that modify the functional groups for further applications.
This compound exhibits its biological effects primarily through:
- Kinase Inhibition : It acts as an inhibitor for specific kinases such as PI3K-γ and p38 kinase by binding to their active sites, disrupting their function and modulating various signaling pathways .
Pharmacological Effects
Research indicates that this compound may have potential therapeutic applications in:
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against HeLa (cervical cancer) cells and L929 (normal fibroblast) cells .
- Enzymatic Inhibition : The compound is being explored for its ability to inhibit enzymes involved in critical metabolic pathways, which could lead to novel treatments for diseases such as cancer and inflammation .
Case Studies
- Anticancer Efficacy : A study involving this compound reported significant cytotoxic effects against HeLa cells with IC₅₀ values in the low micromolar range. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
- Fluorescent Probes : Research has highlighted the potential of this compound as a fluorescent probe for bioimaging applications. Its unique photophysical properties allow it to serve as a biomarker in live-cell imaging studies .
Comparative Analysis
The biological activity of this compound can be compared with other pyrazolo derivatives:
| Compound Type | Biological Activity | Key Applications |
|---|---|---|
| Methyl 3-formylpyrazolo | Anticancer, kinase inhibition | Drug design, bioimaging |
| Pyrazolo[1,5-a]pyrimidines | Antiviral, antibacterial | Therapeutics in infectious diseases |
| Fluoropyrazolo derivatives | Fluorescent probes | Imaging techniques |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 3-formylpyrazolo[1,5-a]pyridine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves cyclization of α,β-unsaturated esters with aldehydes under mild conditions (e.g., THF, room temperature) . For formyl-group introduction, nucleophilic substitution or oxidation of methyl groups (e.g., using MnO₂ or Swern oxidation) could be adapted. Reaction monitoring via TLC and purification via column chromatography (hexane/EtOAC/DCM mixtures) are recommended to achieve >85% yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can resolve aromatic protons (e.g., pyrazole/pyridine ring systems) and formyl groups (δ ~9-10 ppm for aldehyde protons) .
- X-ray crystallography : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to determine crystal parameters (e.g., space group, unit cell dimensions) . SHELX software (SHELXL-97) is critical for structure refinement, achieving R-factors <0.06 .
- IR : Detect formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities .
Q. How can crystallization conditions be optimized for X-ray analysis?
- Methodological Answer : Slow evaporation from a ternary solvent system (e.g., hexane/EtOAc/DCM 3:1:1 v/v/v) at 298 K produces high-quality single crystals. Monitor crystal growth to avoid twinning and ensure a minimum crystal size of 0.10 × 0.10 × 0.10 mm for reliable diffraction data .
Advanced Research Questions
Q. How does the formyl group influence electronic properties and reactivity in pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : The electron-withdrawing formyl group increases electrophilicity at the pyridine ring, facilitating nucleophilic additions (e.g., Grignard reactions). Computational modeling (DFT) can predict charge distribution using crystallographic bond lengths (e.g., C=O: ~1.22 Å) . Compare with bromo- or cyano-substituted analogs (e.g., methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate) to assess electronic effects on reaction pathways .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Methodological Answer :
- Data validation : Use SHELXL’s restraints for H-atom parameters and refine displacement parameters anisotropically to minimize Δρmax/Δρmin (<0.75 eÅ⁻³) .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H⋯N bonds, dimer formation) to explain packing discrepancies. For example, centrosymmetric dimers linked via C–H⋯N bonds (3.2–3.5 Å) stabilize crystal lattices .
Q. How can computational methods predict bioactivity based on structural features?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., kinase enzymes). Use crystallographic dihedral angles (e.g., 30–38° between pyrazolo-pyridine and substituent rings) to assess steric compatibility with binding pockets . Validate predictions with in vitro assays (e.g., IC₅₀ measurements for anticancer activity) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
